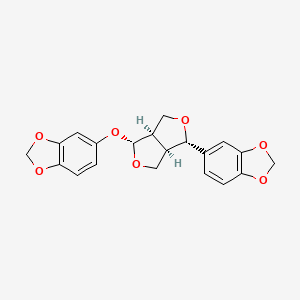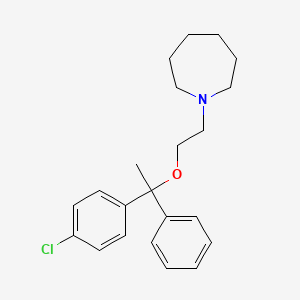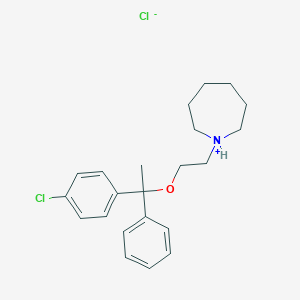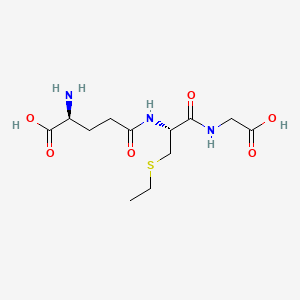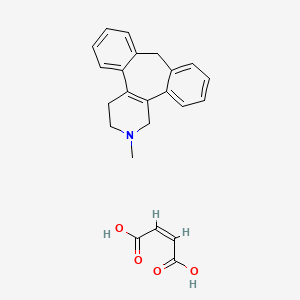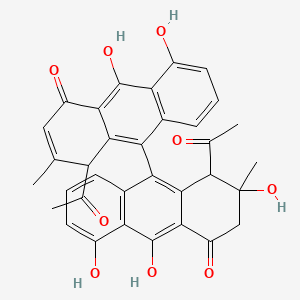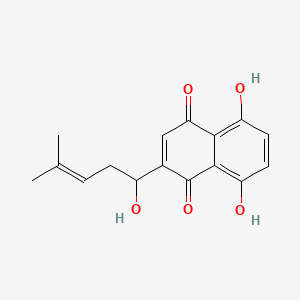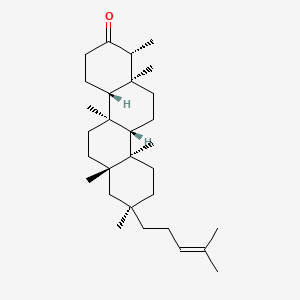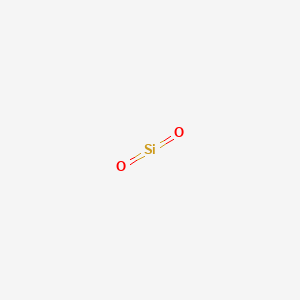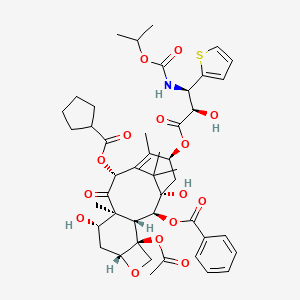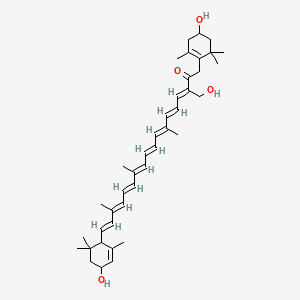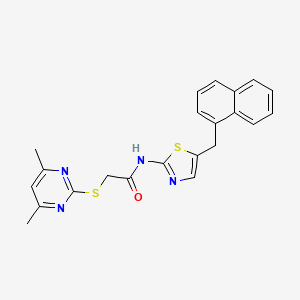
脱氧胆酸钠
描述
Sodium deoxycholate is the sodium salt of deoxycholic acid, a secondary bile acid produced by intestinal bacteria acting on primary bile acids secreted by the liver. It is commonly used as a biological detergent to lyse cells and solubilize cellular and membrane components .
科学研究应用
Sodium deoxycholate is widely used in scientific research due to its ability to solubilize membrane-bound proteins and lyse cells. Its applications include:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Employed in cell lysis and protein extraction protocols.
Medicine: Investigated for its potential in drug delivery systems and as a treatment for submental fat.
Industry: Utilized in the preparation of diagnostic kits and reagents
作用机制
Target of Action
Sodium deoxycholate, also known as deoxycholic acid sodium salt, primarily targets adipocytes , which are fat cells . It disrupts cell membranes in adipocytes and destroys fat cells in the tissue . It is a cytolytic agent that is used to improve the appearance of submental fat .
Mode of Action
As a bile acid, deoxycholic acid emulsifies fat in the gut . When synthetically derived deoxycholic acid is injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This process results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .
Biochemical Pathways
Sodium deoxycholate activates many stress-response pathways and induces apoptosis in various cell types . It is known to induce DNA damage and activate poly(ADP-ribose) polymerase (PARP), an enzyme that utilizes NAD+ as a substrate to repair DNA . Sodium deoxycholate also induces oxidative stress, endoplasmic reticulum (ER) stress, and contributes to protein mal-folding .
Pharmacokinetics
Protein-rich tissues like muscle and skin are unaffected by deoxycholic acid, contributing to its safety profile .
Result of Action
The result of sodium deoxycholate’s action is the destruction of fat cells in the tissue where it is injected . This leads to an improvement in the appearance of moderate to severe fullness associated with submental fat in adults . The destroyed fat cells result in an inflammatory reaction and are cleared by macrophages .
Action Environment
The action of sodium deoxycholate can be influenced by environmental factors. For instance, its actions are reduced by albumin and tissue-associated proteins . Protein-rich tissues like muscle and skin are unaffected by deoxycholic acid .
生化分析
Biochemical Properties
Sodium deoxycholate is known for its ability to disrupt cell membranes and dissolve hydrophobic molecules . This makes it an invaluable reagent in scientific research applications, particularly in protein research. It plays a pivotal role in solubilizing proteins, especially those embedded in membranes, enabling their extraction, purification, and subsequent analysis .
Cellular Effects
Sodium deoxycholate has dual effects on cell viability. At lower concentrations, it increases cell viability, which is associated with the promotion of AKT phosphorylation and cyclin D1 expression . At higher concentrations, it decreases cell viability and induces apoptosis . It also affects cell membrane fluidity .
Molecular Mechanism
The mechanism of action of sodium deoxycholate involves disrupting cell membranes and dissolving hydrophobic molecules . When injected, synthetically derived deoxycholic acid stimulates a targeted breakdown of adipose cells by disrupting the cell membrane and causing adipocytolysis . This results in an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .
Temporal Effects in Laboratory Settings
Sodium deoxycholate has been reported to form many reactive intermediates which bind to tissue and exert toxic effects
Dosage Effects in Animal Models
The effects of sodium deoxycholate vary with different dosages in animal models
Metabolic Pathways
Sodium deoxycholate is not metabolized to any significant extent under normal conditions . It joins the endogenous bile acid pool in the enterohepatic circulation and is excreted unchanged in feces along with endogenous deoxycholic acid .
Subcellular Localization
It is known to disrupt cell membranes and dissolve hydrophobic molecules, suggesting that it may interact with various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: Sodium deoxycholate can be synthesized by dissolving deoxycholic acid in ethanol under heating conditions, followed by the addition of activated carbon. The mixture is then subjected to hot filtration and microfiltration membrane filtration. After cooling the filtrate to room temperature, a sodium hydroxide ethanol solution is added, and the pH is controlled to be between 7 and 10. The solution is then desolventized, concentrated, cooled, pulped, filtered, and dried to obtain high-purity sodium deoxycholate .
Industrial Production Methods: In industrial settings, sodium deoxycholate is produced using similar methods but on a larger scale. The process involves the use of ethanol and sodium hydroxide, with careful control of reaction conditions to ensure high purity and yield .
化学反应分析
Types of Reactions: Sodium deoxycholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Substituting Agents: Various organic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives .
相似化合物的比较
Sodium cholate: Another bile salt detergent, similar in function but less denaturing.
Sodium dodecyl sulfate: An ionic detergent used for protein denaturation.
Triton X-100: A non-ionic detergent used for membrane protein extraction.
Uniqueness: Sodium deoxycholate is unique due to its strong ability to lyse cells and solubilize membrane-bound proteins without denaturing them excessively. This makes it particularly valuable in applications where maintaining protein functionality is crucial .
属性
IUPAC Name |
sodium;4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4.Na/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHPUSMSKHSNKW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


